molecular formula C13H18O5 B13731374 (-)-4,5-O-Cyclohexylidenequinic acid lactone

(-)-4,5-O-Cyclohexylidenequinic acid lactone

Cat. No.: B13731374
M. Wt: 254.28 g/mol
InChI Key: ISPULBJNBWNBEL-GUDRVLHUSA-N
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Description

(-)-4,5-O-Cyclohexylidenequinic acid lactone (CAS 62284-79-1) is a cyclic ester derived from quinic acid, characterized by a cyclohexylidene group bridging the 4- and 5-hydroxyl positions. This structural modification enhances its stability and influences its reactivity, making it a valuable intermediate in synthetic chemistry and natural product research .

Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

(1S,2S,6S,8R)-8-hydroxyspiro[3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,1'-cyclohexane]-9-one

InChI

InChI=1S/C13H18O5/c14-11-12(15)6-8(16-11)10-9(7-12)17-13(18-10)4-2-1-3-5-13/h8-10,15H,1-7H2/t8-,9-,10+,12-/m0/s1

InChI Key

ISPULBJNBWNBEL-GUDRVLHUSA-N

Isomeric SMILES

C1CCC2(CC1)O[C@H]3C[C@]4(C[C@@H]([C@H]3O2)OC4=O)O

Canonical SMILES

C1CCC2(CC1)OC3CC4(CC(C3O2)OC4=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of (-)-4,5-O-Cyclohexylidenequinic Acid Lactone

Starting Material: (-)-Quinic Acid

The synthesis universally begins with commercially available (-)-quinic acid, a cyclohexane polyol containing multiple hydroxyl groups and a carboxylic acid moiety. The key challenge is selective protection of the 4,5-hydroxyl groups as a cyclohexylidene acetal while preserving the lactone functionality.

Acid-Catalyzed Cyclohexylidene Acetal Formation

Reaction with Cyclohexanone under Acidic Conditions

The most common and efficient method involves the reaction of (-)-quinic acid with cyclohexanone in the presence of catalytic amounts of strong acids such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This reaction is typically carried out under reflux with azeotropic removal of water to drive the equilibrium toward acetal formation.

  • Typical conditions:
    • Reflux in toluene or benzene with Dean-Stark apparatus for 3-5 hours
    • Catalytic H2SO4 or H3PO4 (a few drops to catalytic amounts)
    • Removal of water azeotropically to shift equilibrium
    • Cooling and quenching with saturated sodium bicarbonate solution
    • Extraction with dichloromethane or ethyl acetate
    • Drying over magnesium sulfate and concentration under reduced pressure
Yields and Purification
  • The resulting 3,4-O-cyclohexylidenequinic acid-1,5-lactone is isolated as white crystals.
  • Reported yields range from 68% to 83% depending on exact conditions and scale.
  • Purification is often achieved by washing with ether/hexanes mixtures and drying under vacuum.

Alternative Acid Catalysts and Solvents

  • Dowex 50 WX8 resin (H+ form) has been used as a heterogeneous acid catalyst in dimethylformamide (DMF) and benzene, achieving similar yields but with more complex workup.
  • Concentrated phosphoric acid is preferred in some protocols for convenience and reproducibility.
  • The reaction time can vary from 30 minutes to 24 hours depending on catalyst loading and temperature.

Post-Acetal Formation Modifications

  • The lactone ring remains intact during acetal formation.
  • Subsequent transformations include hydrolysis of the cyclohexylidene ring by trifluoroacetic acid (TFA) to yield diols.
  • Reduction of the lactone or ester groups can be performed using sodium borohydride or diisobutylaluminium hydride (DIBAL-H).
  • Protection of free hydroxyl groups with benzyl bromide or p-methoxybenzyl (PMB) groups is common for further synthetic elaborations.

Summary of Key Preparation Protocols and Yields

Step/Compound Reagents & Conditions Yield (%) Notes Source
(-)-Quinic acid + Cyclohexanone + H2SO4/H3PO4 Reflux in toluene/benzene, Dean-Stark, 3-5 h 68-83 Azeotropic removal of water; white crystalline lactone
Using Dowex 50 WX8 resin (H+) in DMF + benzene Boiling mixture with azeotropic water removal ~83 Heterogeneous acid catalyst alternative
Hydrolysis of cyclohexylidene ring Trifluoroacetic acid in CH2Cl2, room temp, 24 h 90 Converts acetal to diol
Reduction of lactone NaBH4 in ethanol, room temp, overnight Not specified Converts lactone to diol
Protection of hydroxyl groups Benzyl bromide or PMB-Cl with base 82 For further synthetic transformations

Mechanistic Insights and Reaction Considerations

  • The cyclohexylidene acetal formation is an acid-catalyzed equilibrium reaction where cyclohexanone reacts with vicinal hydroxyl groups (positions 4 and 5) of quinic acid.
  • Removal of water formed during acetalization is critical to drive the reaction forward.
  • The lactone ring (1,5-lactone) is stable under these acidic conditions, allowing selective protection without ring opening.
  • Choice of acid catalyst influences reaction rate and byproduct formation; strong mineral acids like sulfuric acid provide fast conversion but require careful handling.
  • The use of solid acid resins allows easier separation and potentially greener processes.

Comparative Analysis of Preparation Methods

Feature Mineral Acid Catalysis (H2SO4/H3PO4) Dowex 50 WX8 Resin Catalysis Notes
Reaction Time 3-5 hours Similar or longer Mineral acids faster but harsher
Yield 68-83% ~83% Comparable yields
Workup Complexity Requires neutralization and extraction Easier separation of catalyst Resin catalyst reusable
Environmental Considerations Use of strong acids and organic solvents Potentially greener with solid catalyst Choice depends on scale and sustainability
Product Purity High, crystalline product High, crystalline product Both methods yield pure lactone

Chemical Reactions Analysis

Types of Reactions

(-)-4,5-O-Cyclohexylidenequinic acid lactone undergoes various chemical reactions, including:

    Oxidation: The lactone can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the lactone back to its corresponding hydroxy acid.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxy acids, carboxylic acids, and substituted lactones, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties
Research has demonstrated that lactones, including (-)-4,5-O-Cyclohexylidenequinic acid lactone, exhibit anti-inflammatory activities. In a study focused on the synthesis of prostaglandin analogs, compounds similar to this lactone were shown to inhibit pro-inflammatory cytokines such as IL-6 and IL-12, suggesting potential therapeutic roles in inflammatory diseases .

1.2 Antioxidant Activity
Lactones have been recognized for their antioxidant properties. The ability of (-)-4,5-O-Cyclohexylidenequinic acid lactone to scavenge reactive oxygen species (ROS) positions it as a candidate for formulations aimed at combating oxidative stress-related conditions .

1.3 Anticancer Potential
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Studies have indicated that similar lactones can induce apoptosis in cancer cell lines, making them potential leads for anticancer drug development .

Synthesis and Chemical Reactions

2.1 Synthesis of Derivatives
The synthesis of (-)-4,5-O-Cyclohexylidenequinic acid lactone involves various methods that enhance its utility in organic synthesis. For instance, the compound can be used as a precursor in the formation of more complex molecules through reactions such as ring-closing metathesis and cyclization processes .

Synthesis Method Description Yield (%)
Ring-Closing MetathesisUtilizes catalysts to form lactones from alkynes and alkenes68-77
Cyclization ReactionsInvolves intramolecular reactions leading to lactone formationVariable

2.2 Role in Organic Reactions
The compound serves as an intermediate in various organic reactions, facilitating the formation of other functional groups or complex structures. Its reactivity under mild conditions makes it a valuable tool for synthetic chemists .

Biological Studies and Case Reports

3.1 Case Studies on Health Benefits
Several studies have highlighted the health benefits associated with compounds related to (-)-4,5-O-Cyclohexylidenequinic acid lactone:

  • A study reported the use of similar lactones in formulations aimed at improving lipid metabolism and reducing obesity-related conditions .
  • Another investigation revealed that derivatives of this compound could inhibit low-density lipoprotein oxidation, thus providing cardiovascular protective effects .
Study Focus Findings
Lipid MetabolismImproved lipid profiles and reduced obesity markers
Cardiovascular HealthInhibition of LDL oxidation leading to potential heart health benefits

Mechanism of Action

The mechanism of action of (-)-4,5-O-Cyclohexylidenequinic acid lactone involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for lactonases, which hydrolyze the lactone ring to form hydroxy acids. These hydroxy acids can then participate in various metabolic pathways. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Lactones

Structural Analogues and Bioactivity

Carnosic Acid γ-Lactone Derivatives
  • Key Features: Derivatives like carnosic acid γ-lactone (compounds 2, 4, 18 in ) exhibit antifungal activity against C. albicans. Their efficacy depends on a three-CH₂-unit linker and substituents (e.g., benzyl or methyl phenyl sulfide) on the triazole ring.
  • Comparison: Unlike (-)-4,5-O-cyclohexylidenequinic acid lactone, carnosic acid derivatives prioritize triazole ring modifications over lactone ring alterations for activity.
Resorcylic Acid Lactones (Penicimenolides)
  • Key Features: Penicimenolides A-F () demonstrate cytotoxicity against tumor cell lines (e.g., U937, MCF-7). Acetyloxy or 2-hydroxypropionyloxy groups at C-7 enhance activity, with compound 2 acting as a MEK/ERK inhibitor.
  • Comparison : The bioactivity of (-)-4,5-O-cyclohexylidenequinic acid lactone remains underexplored in cancer models, but its lack of C-7 substituents may limit comparable cytotoxic effects.
Sesquiterpene Lactones (Isocnicin and Germanolides)
  • Key Features: α,β-unsaturated lactones (e.g., isocnicin) inhibit broomrape radicle growth, while saturated analogues (e.g., 11β,13-dihydrosalonitenolide) show reduced activity .
  • Comparison : The cyclohexylidene group in (-)-4,5-O-cyclohexylidenequinic acid lactone may mimic the rigidity of α,β-unsaturated systems, though its unsaturated lactone ring is absent.

Source-Dependent Variations

Marine-Derived Lactones
  • Example : Barceloneic lactone B (), isolated from marine fungi, exhibits antifungal properties.
  • Comparison : Marine lactones often feature complex polyketide backbones, whereas (-)-4,5-O-cyclohexylidenequinic acid lactone derives from terrestrial plant precursors.
Plant-Derived Triterpene Lactones
  • Example : 3β-Hydroxy-urs-11-en-28,13β-lactone () from Maytenus phyllanthoides shows weak antitrichomonal activity (IC₅₀ > 100 µM).
  • Comparison : The ursane core of this lactone contrasts with the quinic acid backbone of (-)-4,5-O-cyclohexylidenequinic acid lactone, highlighting structural diversity in plant lactones.

Physicochemical and Stability Properties

  • Lactone-Acid Interconversion: Plasma pH and anticoagulants (e.g., EDTA) influence lactone stability.

Data Tables

Table 1: Structural and Bioactive Comparison of Selected Lactones

Compound Core Structure Key Substituents Bioactivity Source Reference
(-)-4,5-O-Cyclohexylidenequinic acid lactone Quinic acid lactone Cyclohexylidene group at C4/C5 Underexplored Synthetic/Plant
Carnosic acid γ-lactone (compound 2) Diterpene lactone Triazole ring with methyl phenyl sulfide Antifungal (C. albicans) Rosemary
Penicimenolide A Resorcylic acid lactone Acetyloxy at C-7 Cytotoxic (U937, MCF-7) Marine fungus
Isocnicin Elemanolide α,β-unsaturated lactone Phytotoxic (broomrape inhibition) Centaurea spp.

Table 2: Stability and Physicochemical Properties

Compound logP Key Stability Factors Plasma Conversion
(-)-4,5-O-Cyclohexylidenequinic acid lactone ~2.1* Stable under acidic conditions Likely pH-dependent interconversion
Atorvastatin lactone 4.5 Converts to acid at plasma pH > 7 Inhibited by EDTA/NaF
11β,13-Dihydrosalonitenolide 2.8 Saturated lactone; reduced activity Not reported

*Estimated using similar quinic acid derivatives.

Biological Activity

(-)-4,5-O-Cyclohexylidenequinic acid lactone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of (-)-4,5-O-Cyclohexylidenequinic acid lactone features a cyclohexylidene moiety attached to a quinic acid backbone. This unique configuration is believed to contribute to its biological activity, particularly through interactions with various biological targets.

Antitumor Activity

Research indicates that compounds similar to (-)-4,5-O-Cyclohexylidenequinic acid lactone exhibit antitumor properties . For instance, lactones have been shown to inhibit key signaling pathways involved in cancer progression. Studies have demonstrated that certain lactones can inhibit mitogen-activated protein kinases (MAPKs), which play crucial roles in cell proliferation and survival .

Table 1: Antitumor Activity of Lactones

CompoundMechanism of ActionIC50 (nM)
HypothemycinInhibition of cyclin D110-20
LL-Z1640-2TAK1 inhibition8.1
(-)-4,5-O-Cyclohexylidenequinic acid lactoneTBDTBD

Antimicrobial Activity

Lactones have also been recognized for their antimicrobial properties . The presence of the lactone moiety enhances their ability to disrupt microbial cell membranes or interfere with essential metabolic processes . This activity is particularly relevant in the context of drug-resistant pathogens.

The mechanisms through which (-)-4,5-O-Cyclohexylidenequinic acid lactone exerts its biological effects are multifaceted:

  • Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in cancer signaling pathways, thereby reducing tumor growth and proliferation .
  • Cell Cycle Regulation : By affecting proteins such as cyclin D1, these compounds can induce cell cycle arrest in cancer cells .
  • Antimicrobial Action : The disruption of bacterial cell membranes and inhibition of vital enzymatic functions contribute to the antimicrobial efficacy observed in laboratory studies .

Case Studies

Several studies have highlighted the potential applications of (-)-4,5-O-Cyclohexylidenequinic acid lactone:

  • In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Synergistic Effects : Research has indicated that combining (-)-4,5-O-Cyclohexylidenequinic acid lactone with conventional chemotherapy agents may enhance therapeutic efficacy and reduce side effects.

Q & A

Q. How can the lactone ring structure of (-)-4,5-O-cyclohexylidenequinic acid lactone be confirmed experimentally?

Methodological Answer: The lactone ring can be confirmed using NMR spectroscopy (¹H and ¹³C) and HMBC (Heteronuclear Multiple Bond Correlation) experiments. For example, HMBC correlations between carbonyl carbons (C=O) and adjacent protons (e.g., H-4 and H-5) resolve cyclization patterns. X-ray crystallography of derivatives (e.g., silver salts) provides unambiguous structural validation by revealing bond angles and ring conformations .

Q. What synthetic routes are effective for generating cyclohexylidene-protected lactones?

Q. How can metabolic engineering strategies optimize (-)-4,5-O-cyclohexylidenequinic acid lactone biosynthesis in microbial hosts?

Methodological Answer: Strategies include:

  • Enhancing precursor flux : Overexpressing pyruvate bypass pathways (e.g., pyruvate dehydrogenase) to increase acetyl-CoA/malonyl-CoA pools in Yarrowia lipolytica .
  • Regulating β-oxidation : Co-expressing PEX10 (peroxisomal biogenesis gene) to redirect fatty acid metabolism toward lactone synthesis under nitrogen starvation .
  • Biosensor integration : Using transcription factor-based reporters (e.g., AraC variants) in E. coli to screen for high-yield mutants in real-time .

Q. How can discrepancies in lactone quantification methods be resolved during fermentation?

Methodological Answer: Discrepancies arise from matrix interference (e.g., media components). Solutions include:

  • Carbazole-sulfuric acid assay : Specific for uronic acid lactones; validated via optical density at 530 nm after derivatization .
  • LC-MS validation : Use deuterated internal standards (e.g., d₄-TAL) to correct for ionization efficiency variations .

Q. What pharmacokinetic modeling approaches predict lactone stability in biological systems?

Methodological Answer: Physiologically Based Pharmacokinetic (PBPK) models integrate:

  • Enzyme kinetics : Hydrolysis rates by paraoxonases (PON3) and CYP3A4-mediated metabolism .
  • Compartmental distribution : Lipophilicity-driven partitioning into adipose tissue, modeled using logP values and tissue:plasma ratios .
  • Genotype-specific parameters : Adjust OATP1B1 transport rates for SLCO1B1 polymorphisms (e.g., 521T>C) .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data for lactone derivatives be interpreted?

Methodological Answer: Contradictions (e.g., unexpected ¹³C shifts) may arise from:

  • Conformational flexibility : Use variable-temperature NMR to assess dynamic ring puckering .
  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify hydrogen-bonding artifacts .
  • Crystallographic validation : Resolve ambiguities by correlating NMR data with X-ray structures .

Methodological Tables

Q. Table 1: Key Parameters for Optimizing Microbial Lactone Production

StrategyHost OrganismTiter (g/L)Yield (%)Reference
Pyruvate bypass pathwayY. lipolytica35.9 ± 3.935–43
PEX10 overexpressionY. lipolyticaN/A43
AraC biosensor screeningE. coli0.21±0.03*N/A
*Specific productivity (g/L/h).

Q. Table 2: Analytical Methods for Lactone Characterization

TechniqueApplicationKey ParametersReference
HMBC NMRLactone ring conformationδ 170–180 ppm (C=O)
Carbazole-sulfuric assayQuantification in brothλ = 530 nm, 0.956–0.961 g/cm³
PBPK modelingPharmacokinetic predictionCYP3A4/Vmax, Km

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